molecular formula C6H3BrN2O2 B11888556 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1206180-92-8

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11888556
CAS No.: 1206180-92-8
M. Wt: 215.00 g/mol
InChI Key: FUMYBFDLTMMYQW-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused furan and pyrimidine ring system with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl glyoxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to a variety of functionalized derivatives.

Scientific Research Applications

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: Potential use in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the fused ring system play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine
  • 7-Bromopyrido[3,2-d]pyrimidin-4-ol
  • 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Comparison: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the furan ring, which imparts different electronic properties compared to its pyrido analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

1206180-92-8

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

7-bromo-3H-furo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)

InChI Key

FUMYBFDLTMMYQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)C(=O)NC=N2)Br

Origin of Product

United States

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